![molecular formula C12H10N2O3S B2442020 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one CAS No. 1432437-05-2](/img/structure/B2442020.png)
1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one” is a chemical compound that belongs to the class of aromatic heterocycles . It has a molecular formula of C9H9NO3 . The compound is also known as 4Nitrophenylacetone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Chemical Reactions Analysis
Thiazoles, which are part of the structure of “this compound”, have diverse biological activities . They have been used to synthesize various nitrogen, oxygen, sulfur, and selenium containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .
Scientific Research Applications
Photosensitive Protecting Groups
The application of photosensitive protecting groups, including 2-nitrobenzyl and other related groups, in synthetic chemistry is noteworthy for its potential to enable controlled reactions through light exposure. These groups have demonstrated significant promise in facilitating complex chemical syntheses by offering a means to protect and deprotect reactive sites in a molecule in a controllable manner. Such methodologies are especially relevant for developing sophisticated chemical compounds, potentially including derivatives of 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one, by allowing for precise manipulation of molecular structures (Amit, Zehavi, & Patchornik, 1974).
Nitrothiazole Compounds in Antimicrobial and Antiviral Research
Nitazoxanide, a nitrothiazole compound, has shown a broad spectrum of antimicrobial and antiviral activities, suggesting potential areas of application for structurally related compounds like this compound. Nitazoxanide's mechanism, thought to involve the interference with pyruvate-ferredoxin oxidoreductase, highlights the therapeutic potential of nitrothiazole derivatives in treating various infections and conditions, from protozoal and helminthic infections to viral diseases, including COVID-19 (Bharti et al., 2021).
Atmospheric Chemistry of Nitrophenols
Research into the atmospheric presence and transformations of nitrophenols, which share structural similarities with nitrothiazoles, underlines the environmental and chemical significance of nitro-containing aromatic compounds. Understanding the sources, transformations, and sinks of atmospheric nitrophenols can inform studies on related compounds, potentially including the environmental behavior and implications of nitrothiazole derivatives (Harrison et al., 2005).
Future Directions
Future research could focus on exploring the biological activities of “1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one” and its derivatives. This could include testing their antimicrobial, antifungal, antiviral, and antitumor activities . Additionally, further studies could investigate the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds using this compound .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, involved in critical biological processes .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in the function of the target . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the thiazole derivative.
Biochemical Pathways
These include pathways related to inflammation, cancer, and microbial infections . The exact downstream effects would depend on the specific pathway and the nature of the interaction between the thiazole derivative and its target.
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including anti-inflammatory, analgesic, and antimicrobial activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
Thiazoles, the group to which this compound belongs, are known to have various biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . They interact with various enzymes, proteins, and other biomolecules, but the specific interactions of 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one are yet to be identified .
Cellular Effects
Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Molecular Mechanism
It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Properties
IUPAC Name |
1-[2-(4-nitrophenyl)-1,3-thiazol-5-yl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-8(15)6-11-7-13-12(18-11)9-2-4-10(5-3-9)14(16)17/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJHMQIAJOAZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2441940.png)
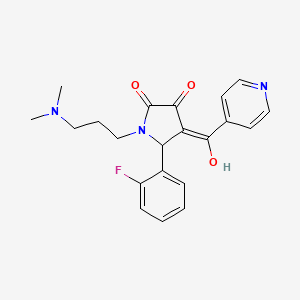
![ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2441942.png)
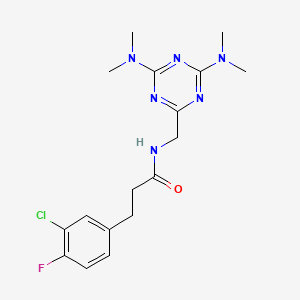
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2441945.png)
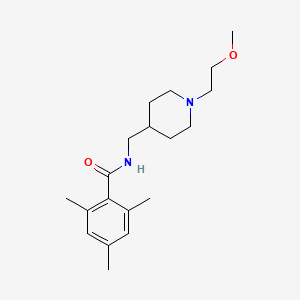
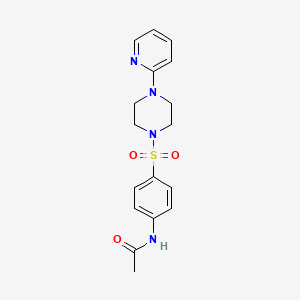
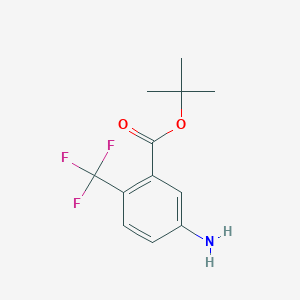
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2441950.png)
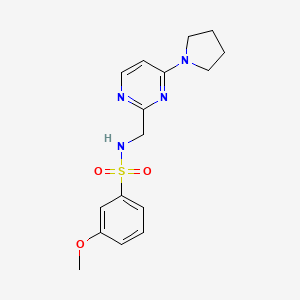

![[(2-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B2441953.png)

